2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is a chemical compound with the molecular formula C10H11Cl2NO It is known for its unique structure, which includes a phenol group substituted with dichloro and cyclopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The dichloro and cyclopropylamino groups can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the cyclopropylamino group.
2,6-Dichlorophenol: Different substitution pattern on the phenol ring.
4-Chlorophenol: Only one chlorine atom on the phenol ring.
Uniqueness
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is unique due to the presence of both dichloro and cyclopropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,4-dichloro-6-[(cyclopropylamino)methyl]phenol |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-3-6(5-13-8-1-2-8)10(14)9(12)4-7/h3-4,8,13-14H,1-2,5H2 |
InChI Key |
YJUBRHOJAOIEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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